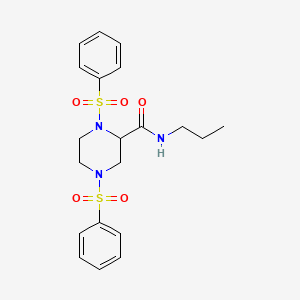![molecular formula C23H22N2O2 B4071397 2-methyl-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4071397.png)
2-methyl-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide
Descripción general
Descripción
2-methyl-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide, also known as MPA, is a synthetic compound that has been used in scientific research for its potential applications in various fields.
Aplicaciones Científicas De Investigación
2-methyl-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, 2-methyl-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In neuroscience, 2-methyl-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide has been studied for its effects on the dopaminergic system, which is involved in the regulation of mood and behavior. In drug discovery, 2-methyl-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide is not fully understood, but it is believed to involve the inhibition of protein synthesis and the induction of apoptosis in cancer cells. In the dopaminergic system, 2-methyl-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide has been shown to increase the release of dopamine and inhibit the reuptake of dopamine, leading to increased dopamine levels in the brain.
Biochemical and Physiological Effects:
2-methyl-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of dopamine levels in the brain. These effects are believed to be mediated through the interaction of 2-methyl-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide with specific molecular targets in cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-methyl-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide in lab experiments is its well-defined chemical structure, which allows for precise control over its properties and effects. However, 2-methyl-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 2-methyl-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide, including the development of new derivatives with improved efficacy and safety profiles, the investigation of its effects on other molecular targets in cells and tissues, and the exploration of its potential applications in other fields, such as immunology and microbiology.
Propiedades
IUPAC Name |
2-methyl-N-[2-(1-phenylethylcarbamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-16-10-6-7-13-19(16)22(26)25-21-15-9-8-14-20(21)23(27)24-17(2)18-11-4-3-5-12-18/h3-15,17H,1-2H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLSMSZSHYBJDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NC(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-{2-[(1-phenylethyl)carbamoyl]phenyl}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(sec-butyl)-2-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B4071314.png)
![N-(sec-butyl)-2-{[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4071330.png)
![N,N-dimethyl-2-[(7-methyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4071333.png)
![methyl 4-({[(4-methyl-5-{1-[(4-methylbenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4071346.png)
![N-(sec-butyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4071369.png)
![benzyl 2-[6-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]butanoate](/img/structure/B4071372.png)
![3-[(1H-imidazol-2-ylmethyl)(isopropyl)amino]propanamide](/img/structure/B4071373.png)
![tetrahydro-2-furanylmethyl 1,6-dimethyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4071379.png)
![N-[1-(4-ethyl-5-{[2-(1-naphthylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4071386.png)
![N-{1-[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4071394.png)


![methyl 1-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate](/img/structure/B4071416.png)
![N-(2-methylcyclohexyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4071423.png)